Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector drug. [] It is classified as a small molecule drug that targets the underlying cause of cystic fibrosis, a genetic disorder. [, ] Elexacaftor plays a significant role in scientific research, particularly in understanding and treating cystic fibrosis. Its primary function is to correct the misfolding of the CFTR protein, which is crucial for normal ion transport in epithelial cells. []
Elexacaftor is classified as a CFTR modulator and is specifically categorized as a corrector. It was developed by Vertex Pharmaceuticals and received approval from regulatory agencies for use in combination therapies to treat cystic fibrosis in patients aged 12 years and older . The drug is marketed under the brand name Kaftrio when combined with tezacaftor and ivacaftor.
The synthesis of elexacaftor involves complex organic chemistry techniques. The synthetic routes can be broadly categorized into two generations:
Elexacaftor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CFTR protein. Its chemical formula is , with a molecular weight of approximately 396.45 g/mol. The structural features include:
The three-dimensional conformation of elexacaftor allows it to effectively bind to the CFTR protein, promoting its correct folding and trafficking.
Elexacaftor undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield and purity, reflecting advanced techniques in organic synthesis.
Elexacaftor works by correcting the misfolded CFTR protein associated with cystic fibrosis mutations. The mechanism involves:
Clinical trials have demonstrated significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) among treated patients.
Relevant data regarding its pharmacokinetic properties indicate that elexacaftor has favorable absorption characteristics when administered orally.
Elexacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific genetic mutations that affect CFTR function. Its inclusion in combination therapies has revolutionized treatment protocols for cystic fibrosis, significantly improving patient outcomes and quality of life.
In addition to its therapeutic applications, elexacaftor serves as a valuable compound for research into CFTR modulation mechanisms, contributing to ongoing studies aimed at developing new treatments for cystic fibrosis and related disorders .
Through its innovative approach to correcting genetic defects at the cellular level, elexacaftor exemplifies advancements in targeted therapies within modern medicine.
Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector with the chemical designation N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide (CAS No. 2216712-66-0) and a molecular weight of 597.65 g/mol [7]. Structurally, it contains a pyridine-carboxamide core with trifluoromethyl and dimethylpyrazole moieties that facilitate interactions with hydrophobic regions within the CFTR protein [6] [9]. Functionally, elexacaftor is classified as a type III corrector that specifically targets nucleotide-binding domain 1 (NBD1) conformational defects in mutant CFTR, particularly the F508del variant [1] [6]. Unlike earlier correctors (e.g., lumacaftor), elexacaftor exhibits enhanced efficacy in rescuing F508del-CFTR misprocessing by stabilizing the NBD1: transmembrane domain (TMD) interface during protein folding and maturation [6].
Biochemical studies demonstrate that elexacaftor increases the abundance of mature, complex-glycosylated CFTR (band C) in human bronchial epithelial cells by 4.1-fold over baseline, confirming its role in promoting endoplasmic reticulum-to-Golgi trafficking [4]. Electrophysiological analyses further reveal that elexacaftor monotherapy restores approximately 15–25% of wild-type chloride transport function in F508del/F508del primary cell models, though its maximal efficacy is achieved in combination regimens [3] [8].
Elexacaftor binds CFTR at the protein-lipid interface within transmembrane helices, distinct from the binding sites of other correctors like tezacaftor or lumacaftor [6] [9]. Cryo-electron microscopy and molecular docking studies localize elexacaftor’s binding pocket to a cleft formed by transmembrane helices 3, 4, and 8 (TM3/TM4/TM8) near the outer leaflet of the plasma membrane [6] [10]. This site overlaps with lipid-facing residues critical for CFTR’s conformational stability, particularly:
Binding at this interface stabilizes three key interactions:
Table 1: Key Structural Interactions Stabilized by Elexacaftor Binding
Binding Site Residues | Structural Domain | Functional Consequence |
---|---|---|
Phe305, Ile336 | TM3-TM4 interface | Stabilizes NBD1-TMD coupling |
Ser945 | TM8 C-terminus | Anchors extracellular loop 4 (ECL4) |
Phe508 | NBD1 surface | Compensates ΔF508 folding defect |
Arg1070 | Intracellular loop 4 | Enhances NBD2 dimerization |
Elexacaftor exhibits complementary corrector activity with tezacaftor (VX-661), enabling comprehensive rescue of F508del-CFTR defects. Tezacaftor, a type I corrector, primarily stabilizes the NBD1:ICL4 interface during early co-translational folding [6]. In contrast, elexacaftor acts later during post-translational assembly to reinforce NBD1-TMD2 interactions [1] [6]. This mechanistic divergence underlies their multiplicative synergy:
Ivacaftor (VX-770) binds the CFTR channel at TM helices to increase open probability (Po). Elexacaftor augments this effect through allosteric modulation of the channel gate, particularly in class III (gating) mutants like G551D [3] [8]. Functional assays demonstrate that elexacaftor acutely potentiates ivacaftor-rescued F508del-CFTR by 25–40% beyond additive effects [8].
Table 2: Comparative Mechanisms of CFTR Modulators in Triple Therapy
Drug | Pharmacological Class | Primary Molecular Target | Effect on CFTR |
---|---|---|---|
Elexacaftor | Type III corrector | TM3/TM4/TM8 interface | Stabilizes NBD1-TMD2 coupling |
Tezacaftor | Type I corrector | NBD1:ICL4 interface | Facilitates co-translational folding |
Ivacaftor | Potentiator | Channel gate (TM helices) | Increases open probability (Po) |
The pharmacological interaction between elexacaftor and ivacaftor transcends simple additivity, exhibiting multiplicative synergy in both acute and chronic treatment settings. Electrophysiological analyses in G551D-CFTR models reveal:
This synergy arises from dual targeting of distinct gating mechanisms: Ivacaftor stabilizes the pre-hydrolytic open state via ATP-independent mechanisms, while elexacaftor enhances phosphorylation-dependent opening through R domain modulation [3] [10]. Chronic co-treatment (48 hours) further amplifies efficacy by increasing channel density and residency time at the plasma membrane [8].
Notably, elexacaftor’s co-potentiator activity extends to rare mutations like G1244E and S945L, which exhibit dual defects in trafficking and gating. In heterologous models, elexacaftor acutely potentiates G1244E-CFTR by 150% over ivacaftor monotherapy, though this effect is cell-context-dependent [10]. Similarly, S945L-CFTR maturation increases 4.1-fold with tezacaftor/ivacaftor, but the addition of elexacaftor further enhances channel open probability via TM8 stabilization [4].
Table 3: Synergistic Potentiation of CFTR Mutants by Elexacaftor + Ivacaftor
CFTR Mutation | Class | Ivacaftor Alone (% WT Function) | Elexacaftor + Ivacaftor (% WT Function) | Fold-Change |
---|---|---|---|---|
F508del | II/III | 5–8% | 35–40% | 5.0–7.0× |
G551D | III | 30–35% | 55–60% | 1.8–2.0× |
R117H | IV | 40–45% | 65–70% | 1.5–1.7× |
S945L | VI | 22–28% | 48–52% | 2.0–2.3× |
Data derived from primary human nasal/bronchial epithelial assays [3] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7